molecular formula C18H19N3O B1458310 N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide CAS No. 1461714-37-3

N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide

Cat. No. B1458310
M. Wt: 293.4 g/mol
InChI Key: SCPXXRMTAMCAAS-UHFFFAOYSA-N
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Description

“N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide” is a derivative of benzimidazole . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .


Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized in plenty in the last decades . They have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . The compounds bearing benzimidazole nucleus have been used as reactants for various chemical reactions .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi. Novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, in particular, showed superior in vitro activities compared to standard drugs, highlighting their potential as novel antimicrobial agents (Rajanarendar et al., 2008). Similarly, N-benzimidazol-1-yl-methyl-benzamide derivatives demonstrated effective antimicrobial properties, reinforcing the significance of benzimidazole compounds in developing new antimicrobial solutions (Sethi et al., 2016).

Antitumor and Anticancer Activity

Benzimidazole compounds have been explored for their antitumor effects. For example, compounds containing the benzimidazole moiety have shown potential antitumor effects and excellent bioactivities. A particular study synthesized a compound starting from commercially available materials and demonstrated its antitumor efficacy, indicating the relevance of such compounds in cancer research (Bin, 2015). Another study highlighted the potential anticancer activity of benzimidazole-based Zn(II) complexes towards human carcinoma cells, suggesting the therapeutic potential of metal complexes involving benzimidazole derivatives (Zhao et al., 2015).

properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,20-16(22)13-9-5-4-6-10-13)17-19-14-11-7-8-12-15(14)21(17)3/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXXRMTAMCAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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